N-(1-benzofuran-2-ylcarbonyl)-L-methionine
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-L-methionine is a compound that features a benzofuran moiety attached to the amino acid L-methionine. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-L-methionine typically involves the acylation of L-methionine with 1-benzofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves advanced techniques such as free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . These methods are scalable and can be adapted for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in acetonitrile.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced methionine derivatives, and substituted benzofuran compounds .
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-L-methionine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-L-methionine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The L-methionine component can influence cellular processes such as methylation and protein synthesis . Together, these interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide: Another benzofuran derivative with potential biological activities.
Benzofuran derivatives: Compounds like psoralen and angelicin, known for their antimicrobial and anticancer properties.
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-L-methionine is unique due to the combination of the benzofuran moiety and the essential amino acid L-methionine.
Properties
Molecular Formula |
C14H15NO4S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(2S)-2-(1-benzofuran-2-carbonylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H15NO4S/c1-20-7-6-10(14(17)18)15-13(16)12-8-9-4-2-3-5-11(9)19-12/h2-5,8,10H,6-7H2,1H3,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
XAGVSTMCXVQXBC-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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